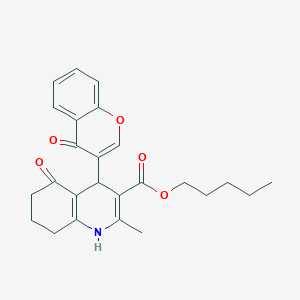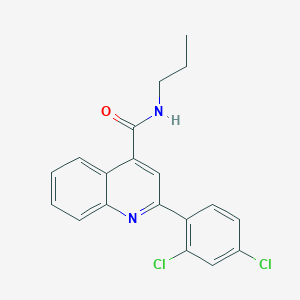
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-fluorobenzoic boric acid and 2-bromothiophene, along with a Pd catalyst . The reactants are dissolved in an organic solvent, and the reaction is carried out under conditions of 50 ℃ to 80 ℃ .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a propyl carboxylate group, a fluorophenyl group, and an amino group .Applications De Recherche Scientifique
Synthesis and Characterization
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate's research applications primarily revolve around its synthesis and characterization, which are crucial for understanding its chemical properties and potential uses in various fields. A study by Sapnakumari et al. focused on the synthesis and characterization of a similar compound, highlighting the importance of such research in understanding the molecular structure and properties of these compounds. The study detailed the synthesis process, elemental analysis, and crystal structure examination through various techniques such as FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction. This foundational work provides a basis for further research into the applications of such compounds in material science, pharmaceuticals, and other areas (Sapnakumari et al., 2014).
Material Science Applications
In material science, compounds like this compound have shown promising applications. Research by Hegde et al. explored the potential of thiophene-based compounds in promoting the photoalignment of commercial nematic liquid crystals, indicating their applicability in liquid crystal displays (LCDs). The study demonstrated that the photoalignment capability is influenced by factors such as the presence of fluoro-substituents and the position of the thiophene moiety, suggesting the versatility and potential of these compounds in the development of advanced display technologies (Hegde et al., 2013).
Antimicrobial and Biological Activities
Thiophene derivatives, including compounds structurally related to this compound, have been extensively studied for their antimicrobial and biological activities. Studies have demonstrated that these compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antitumor effects. For example, research by Puthran et al. on novel Schiff bases using thiophene derivatives revealed significant antimicrobial activity, highlighting the therapeutic potential of these compounds in medical research and drug development (Puthran et al., 2019).
Orientations Futures
The future directions for research on Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial.
Propriétés
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZSKZXSZBQJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}decahydroquinoline](/img/structure/B443835.png)
![N-(2,4-difluorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443838.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443839.png)
![3-chloro-5-(4-methylphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443840.png)
![4-nitro-N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]benzamide](/img/structure/B443842.png)
![N-cyclopentyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443844.png)


![N-[3-(1-hydroxyethyl)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443848.png)


![2-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-difluorobenzamide](/img/structure/B443854.png)
![2-Amino-1-(3-nitrophenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B443856.png)
